REACTION_CXSMILES
|
[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](N)=[O:9])=[CH:6][CH:5]=1)(=[NH:3])[NH2:2].[ClH:13].[OH2:14]>>[ClH:13].[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:14])=[O:9])=[CH:6][CH:5]=1)(=[NH:3])[NH2:2] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=N)C1=CC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at a temperature below 100° C. for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals are collected by filtration
|
Reaction Time |
9 h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(N)(=N)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |